molecular formula C13H16N4O B2838318 2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 278614-84-9

2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2838318
CAS No.: 278614-84-9
M. Wt: 244.298
InChI Key: RQXHRIPUYWEVNQ-UHFFFAOYSA-N
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Description

2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrido[1,2-a]pyrimidin-4-one core structure with a piperazine moiety attached via a methylene bridge. The unique structural attributes of this compound make it a valuable candidate for various biological and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves a nucleophilic substitution reaction. One common method involves the reaction of 2-methyl-3-(2-piperazin-1-ylethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: This is the primary reaction used in its synthesis, where nucleophiles replace leaving groups on the pyrido[1,2-a]pyrimidin-4-one core.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Substitution Reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sulfonyl chlorides and bases like triethylamine are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sulfonyl chlorides typically yields sulfonamide derivatives.

Scientific Research Applications

2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antiproliferative activity may be due to the inhibition of key enzymes involved in cell division . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its specific structural configuration, which imparts unique biological properties. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development.

Properties

IUPAC Name

2-(piperazin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c18-13-9-11(10-16-7-4-14-5-8-16)15-12-3-1-2-6-17(12)13/h1-3,6,9,14H,4-5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXHRIPUYWEVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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